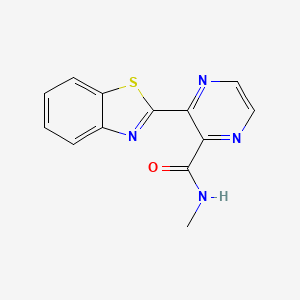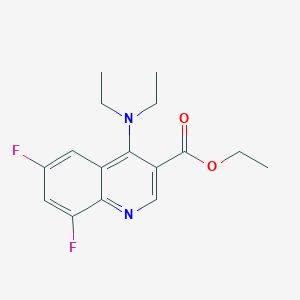
3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the formation of the oxazole ring followed by the introduction of the benzamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-5-phenyloxazole with benzoyl chloride in the presence of a base like pyridine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a potential therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A basic heterocyclic compound with a similar ring structure.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.
Benzoxazole: Contains a fused benzene and oxazole ring.
Uniqueness
3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C17H14N2O2/c1-12-6-5-9-14(10-12)17(20)18-16-11-15(19-21-16)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,20) |
InChI Key |
ASAUYOCXDOKXRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylphenyl)carbamoyl]benzoic acid](/img/structure/B12121399.png)

![5-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12121420.png)

![6-(1-Chloroethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B12121431.png)

![Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester](/img/structure/B12121444.png)




![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B12121476.png)
![4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one](/img/structure/B12121479.png)

